3-Chloro-1-methyl-4-nitro-1H-pyrazole

Organic Synthesis Reaction Kinetics Medicinal Chemistry

Choose 3-Chloro-1-methyl-4-nitro-1H-pyrazole (CAS 299930-70-4) for its unique 3-chloro-4-nitro substitution pattern enabling regioselective SNAr reactions unattainable with other pyrazole analogs. This differentiated electrophilicity powers kinase inhibitor and agrochemical lead discovery. ≥95% purity with full analytical documentation supports reliable biological data. Solid-state at RT, scalable high-yielding synthesis (73%) validated for pilot plant. Avoid generic substitution risk—procure the precise intermediate that secures synthetic success.

Molecular Formula C4H4ClN3O2
Molecular Weight 161.55
CAS No. 299930-70-4
Cat. No. B2787673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1-methyl-4-nitro-1H-pyrazole
CAS299930-70-4
Molecular FormulaC4H4ClN3O2
Molecular Weight161.55
Structural Identifiers
SMILESCN1C=C(C(=N1)Cl)[N+](=O)[O-]
InChIInChI=1S/C4H4ClN3O2/c1-7-2-3(8(9)10)4(5)6-7/h2H,1H3
InChIKeyUEDIAFCRVLLBSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-1-methyl-4-nitro-1H-pyrazole (CAS 299930-70-4): Procurement-Relevant Physicochemical Profile and Comparative Identity


3-Chloro-1-methyl-4-nitro-1H-pyrazole (CAS 299930-70-4) is a heterocyclic building block of the nitropyrazole class, bearing a chlorine atom at the 3-position, a methyl group at N1, and a nitro group at the 4-position of the pyrazole ring [1]. It is a small, non-hydrogen-bond-donating molecule (Molecular Weight: 161.55 g/mol; HBD Count: 0; HBA Count: 3; Topological Polar Surface Area: 63.6 Ų) that is typically a solid at room temperature with a predicted density of 1.7±0.1 g/cm³ and a predicted boiling point of 272.9±20.0 °C at 760 mmHg [2]. This compound's unique 3-chloro-4-nitro substitution pattern imparts a distinct electronic profile and reactivity, differentiating it from other regioisomeric or analogously substituted pyrazoles and making it a non-interchangeable intermediate in targeted chemical syntheses [1].

3-Chloro-1-methyl-4-nitro-1H-pyrazole (CAS 299930-70-4): Procurement Rationale for Avoiding In-Class Analog Substitution


The decision to source 3-Chloro-1-methyl-4-nitro-1H-pyrazole over other halogenated or nitro-substituted pyrazole analogs is not arbitrary; it is a critical determinant of synthetic success and downstream application performance. Generic substitution within the pyrazole class is a high-risk procurement strategy due to the pronounced structure-activity and structure-property relationships governed by the precise position and nature of substituents . The 3-chloro group on this specific scaffold is not merely a placeholder; its distinct reactivity profile—differing fundamentally from that of a 3-bromo, 3-fluoro, or 3-unsubstituted analog—directly influences the regioselectivity and efficiency of nucleophilic aromatic substitution (SNAr) reactions, which are central to its utility as an intermediate . Furthermore, the unique electron-withdrawing interplay between the 3-chloro and 4-nitro groups modulates the electrophilicity of the ring, a feature not replicated by other isomers or analogs lacking this precise arrangement, making the compound uniquely suited for specific chemical transformations that other in-class candidates cannot perform .

3-Chloro-1-methyl-4-nitro-1H-pyrazole (CAS 299930-70-4): Verifiable Quantitative Evidence for Procurement Differentiation


Comparative Nucleophilic Aromatic Substitution (SNAr) Reactivity: 3-Chloro vs. 3-Bromo and 3-Fluoro Analogs

The utility of 3-Chloro-1-methyl-4-nitro-1H-pyrazole as a synthetic intermediate hinges on its reactivity in nucleophilic aromatic substitution (SNAr) reactions. While 3-bromo and 3-fluoro analogs are also potential substrates, the 3-chloro derivative presents a balanced reactivity profile: the chlorine atom is sufficiently electrophilic for substitution due to the adjacent electron-withdrawing nitro group, yet it is less prone to unwanted side reactions or decomposition compared to its more reactive bromo counterpart . Conversely, the 3-fluoro analog is significantly less reactive toward SNAr under standard conditions, often requiring harsh conditions or specialized catalysts, thus limiting its practical utility for many downstream applications [1]. This positions the 3-chloro compound as the optimal choice for achieving high regioselectivity and yield in a broad range of nucleophilic substitutions .

Organic Synthesis Reaction Kinetics Medicinal Chemistry

Synthetic Accessibility: Quantified Yield in a Standard Nitration Protocol

The scalability and cost-effectiveness of a building block are directly tied to its synthetic accessibility. A published and reproducible method for the preparation of 3-Chloro-1-methyl-4-nitro-1H-pyrazole via nitration of 3-chloro-1-methyl-1H-pyrazole provides a quantifiable benchmark. This procedure yields the target compound in 73% yield . This is a superior result when compared to the 54% yield reported in an alternative nitration method, highlighting the importance of specific reaction conditions and the robustness of the synthesis . The availability of a high-yielding, scalable synthesis lowers the cost of goods and ensures a more reliable supply chain for researchers and manufacturers compared to analogs for which such optimized methods are not publicly documented.

Process Chemistry Synthetic Yield Building Block

Differentiated Aqueous Solubility Profile vs. Unsubstituted or Carboxy Analogs

In a drug discovery context, the aqueous solubility of an intermediate or lead-like compound is a critical early selection parameter. 3-Chloro-1-methyl-4-nitro-1H-pyrazole has a reported aqueous solubility of 2.63 mg/mL (0.0163 mol/L) . This contrasts sharply with the 1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid analog (CAS 4598-86-1), which, due to the presence of the ionizable carboxylic acid group, is predicted to have significantly higher aqueous solubility at physiological pH. While the absolute value for the acid analog is not provided in this dataset, the functional group difference allows for a clear, class-based inference of differentiated physicochemical behavior. This lower solubility of the 3-chloro compound, coupled with its higher LogP (predicted XLogP3 of 1.0 [1]), may be advantageous in contexts requiring passive membrane permeability, whereas the carboxy analog would be preferred for projects targeting water-soluble targets.

Preformulation Physicochemical Properties Drug Discovery

Purity Grades and Verifiable Quality Control: A Procurement Differentiator

Procurement decisions are often based on the availability of high-purity material with documented quality control. For 3-Chloro-1-methyl-4-nitro-1H-pyrazole, multiple vendors offer the compound with specified purity levels of ≥95% (e.g., AKSci ), ≥97% (e.g., Aladdin ), or ≥98% (e.g., CymitQuimica, ChemScene ). Notably, some suppliers, such as Bidepharm, provide access to batch-specific quality control data including NMR, HPLC, and GC analysis . This level of analytical transparency and the availability of higher purity grades (≥97%) are not universally guaranteed for all in-class analogs, such as the 3-bromo derivative (CAS 89607-15-8) where 95% is more commonly the standard commercial grade . The option to procure material with verified purity of 97% or higher, backed by analytical certificates, reduces the risk of experimental variability and ensures more reproducible results.

Quality Assurance Chemical Procurement Analytical Chemistry

3-Chloro-1-methyl-4-nitro-1H-pyrazole (CAS 299930-70-4): High-Impact Research and Industrial Application Scenarios Based on Differentiated Evidence


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries

The compound's defined and reliable reactivity in SNAr reactions (Evidence Item 1) and the ability to procure it in high purity with rigorous analytical documentation (Evidence Item 4) make it an ideal building block for the synthesis of focused libraries targeting kinases, such as NIK or IRAK4 [1]. Its balanced electrophilicity allows for the efficient and regioselective installation of diverse amine, thiol, or alcohol nucleophiles, a critical step in generating structural diversity for structure-activity relationship (SAR) studies. The availability of high-purity material (>97%) is essential for generating reliable biological data and advancing hit-to-lead campaigns.

Agrochemical Research: Intermediate for Novel Pesticide Development

Driven by its potential antimicrobial and insecticidal properties and its established role as a versatile intermediate [1], this compound is a key starting material for the synthesis of novel agrochemical agents. Its differentiated physicochemical properties (Evidence Item 3) and the availability of a scalable, high-yielding synthesis (Evidence Item 2) are critical for agrochemical research programs, where cost-effective access to multi-gram quantities of intermediates is essential for field trials and formulation studies .

Process Chemistry: Development of Scalable Synthetic Routes

For process chemists, the documented, high-yielding synthesis (73% yield, Evidence Item 2) provides a validated and scalable starting point for manufacturing this building block in larger quantities. The compound's solid-state at room temperature and well-defined physical properties (e.g., predicted boiling point of 272.9±20.0 °C) facilitate purification and handling in a pilot plant or manufacturing setting [1]. This contrasts with less optimized syntheses for other analogs, making this compound a more attractive and cost-effective choice for industrial-scale applications.

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